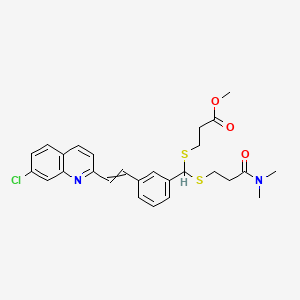

MK-571 Methyl Ester

Description

MK-571 Methyl Ester is a derivative of MK-571, a potent leukotriene D4 (LTD4) receptor antagonist and multidrug resistance-associated protein (MRP) inhibitor. MK-571 itself is characterized by a chiral center, leading to enantioselective activity, with the S-(+)-enantiomer showing greater pharmacological potency in rats, while the R-(-)-enantiomer is more active in dogs and monkeys . It inhibits MRP1/4-mediated efflux of oxidized glutathione (GSSG) in erythrocytes (IC50 = 5.5 µM) and modulates interleukin-6 (IL-6) production in monocytic cells by influencing ERK/p38 signaling pathways . MK-571 is also used in cystic fibrosis research to potentiate CFTR activity when combined with VX-770 .

Properties

Molecular Formula |

C27H29ClN2O3S2 |

|---|---|

Molecular Weight |

529.1 g/mol |

IUPAC Name |

methyl 3-[[3-[2-(7-chloroquinolin-2-yl)ethenyl]phenyl]-[3-(dimethylamino)-3-oxopropyl]sulfanylmethyl]sulfanylpropanoate |

InChI |

InChI=1S/C27H29ClN2O3S2/c1-30(2)25(31)13-15-34-27(35-16-14-26(32)33-3)21-6-4-5-19(17-21)7-11-23-12-9-20-8-10-22(28)18-24(20)29-23/h4-12,17-18,27H,13-16H2,1-3H3 |

InChI Key |

LKJDBNVYDOBYMF-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)C(=O)CCSC(C1=CC=CC(=C1)C=CC2=NC3=C(C=CC(=C3)Cl)C=C2)SCCC(=O)OC |

Origin of Product |

United States |

Preparation Methods

The synthesis of MK-571 Methyl Ester involves several steps. One common synthetic route includes the following steps:

Formation of the quinoline moiety: This can be achieved through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent.

Introduction of the ethenyl group: This step involves the reaction of the quinoline derivative with an appropriate vinylating agent under basic conditions.

Formation of the dithiaoctanoate chain: This can be synthesized through a multi-step process involving the formation of thioethers and subsequent esterification reactions.

Final coupling: The final step involves the coupling of the quinoline derivative with the dithiaoctanoate chain under appropriate conditions to yield the desired compound.

Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity .

Chemical Reactions Analysis

MK-571 Methyl Ester undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides and other oxidized derivatives.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the ethenyl group to an ethyl group.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloroquinoline moiety, using reagents such as sodium methoxide or potassium tert-butoxide.

Hydrolysis: The ester functional group in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

Scientific Research Applications

Chemical Properties and Mechanism of Action

MK-571 Methyl Ester has the molecular formula and a molecular weight of 529.11 g/mol. Its structure allows it to engage in various chemical reactions, including oxidation, reduction, and nucleophilic substitution. The compound primarily exerts its effects by:

- Antagonizing CysLTR1 : This action is significant in mediating inflammatory responses and has implications for treating conditions such as asthma and allergies.

- Inhibiting MRP-1 : this compound disrupts the efflux of drugs and xenobiotics from cells, thereby enhancing the efficacy of certain therapeutic agents.

Chemistry

This compound is utilized as a precursor in synthesizing derivatives that study leukotriene receptor antagonism. Its role in elucidating the mechanisms of drug transport and metabolism is crucial for understanding how drugs are processed in the body.

Biology

The compound has been extensively used to investigate the role of CysLTR1 in various biological processes. For instance, studies have demonstrated that MK-571 inhibits hepatitis C virus (HCV) replication in liver cells by blocking CysLTR1 pathways, suggesting a novel antiviral mechanism .

Case Study: HCV Replication Inhibition

- Objective : To assess MK-571's effect on HCV replication.

- Methodology : Huh7.5 cells harboring HCV were treated with MK-571.

- Results : A dose-dependent decrease in HCV RNA levels was observed, with an effective concentration (EC50) of approximately 9 μM .

Medicine

Research indicates potential therapeutic applications for this compound in treating asthma, allergies, and certain cancers due to its dual action on leukotriene receptors and multidrug resistance proteins.

Clinical Implications

- The compound may enhance the effectiveness of chemotherapeutic agents by inhibiting drug efflux mechanisms that contribute to multidrug resistance in cancer cells.

Industry

In pharmaceutical development, this compound serves as a reference standard for analytical chemistry practices. Its properties are leveraged to develop new medications targeting inflammatory diseases and cancer therapies.

Data Tables

| Application Area | Specific Use Case | Observations |

|---|---|---|

| Chemistry | Precursor for leukotriene receptor studies | Facilitates synthesis of antagonists |

| Biology | Inhibition of HCV replication | EC50 = 9 μM; significant RNA reduction observed |

| Medicine | Potential treatment for asthma/allergies | Dual action on receptors enhances therapeutic efficacy |

| Industry | Reference standard in pharmaceuticals | Supports development of new drug formulations |

Mechanism of Action

The mechanism of action of MK-571 Methyl Ester involves its interaction with specific molecular targets. In the context of its antimalarial activity, the compound is believed to inhibit the heme detoxification pathway in Plasmodium falciparum, leading to the accumulation of toxic heme and subsequent parasite death . As an inhibitor of multidrug resistance proteins, the compound binds to the ATP-binding cassette (ABC) transporters, preventing the efflux of chemotherapeutic agents from cancer cells and enhancing their cytotoxic effects .

Comparison with Similar Compounds

Key Research Findings and Controversies

Q & A

Q. What are the primary mechanisms by which MK-571 methyl ester modulates IL-6 production in immune cells?

MK-571 enhances IL-6 transcription by activating AP-1 and NF-κB transcriptional activity without altering their DNA-binding capacity. It amplifies ERK1/2 and p38 MAPK phosphorylation, which drive downstream IL-6 gene expression. Methodologically, confirm these pathways using kinase inhibitors (e.g., SB203580 for p38) and luciferase reporter assays for transcriptional activity .

Q. What experimental models are appropriate for studying MK-571's pharmacological effects?

Key models include:

- Inflammatory studies : Human monocytic cells (e.g., THP-1) treated with cytokines (IL-1, LPS) to assess IL-6 secretion via ELISA .

- Airway hyperresponsiveness : Allergic sheep models to evaluate bronchoconstriction and leukotriene antagonism .

- Cancer resistance : Prostate cancer xenografts (e.g., PC339) to test MK-571’s synergy with vincristine in overcoming MRP1-mediated drug efflux .

Q. How should researchers standardize purity assessments of MK-571 in experimental preparations?

Use HPLC with UV detection (λ = 210–280 nm) and reference standards. Validate purity (>95%) via mass spectrometry and nuclear magnetic resonance (NMR). For cell-based studies, pre-test MK-571 solubility in DMSO and confirm absence of endotoxins using LAL assays .

Advanced Research Questions

Q. How can contradictory findings on MK-571's effects on NF-κB activity be resolved?

Discrepancies (e.g., enhanced transactivation vs. partial inhibition with IL-1 co-stimulation) require context-specific controls:

- Test cell-type dependency (e.g., monocytic vs. epithelial cells).

- Map temporal phosphorylation patterns of IκBα and p65 subunits via Western blot.

- Use siRNA knockdown of MRP1 to isolate transporter-independent effects .

Q. What methodological strategies optimize MK-571 dosing in multidrug resistance (MDR) reversal studies?

- In vitro : Conduct dose-response matrices (1–100 μM) with vincristine, measuring IC50 shifts in PC346BI cells. Include verapamil as a positive control for P-gp inhibition .

- In vivo : Apply response surface methodology (RSM) to balance efficacy (tumor regression) and toxicity (hepatic/renal biomarkers). Reference Taguchi orthogonal arrays for parameter optimization .

Q. What experimental controls are critical when investigating MK-571's dual role in IL-6 enhancement and leukotriene inhibition?

- Include leukotriene synthesis inhibitors (e.g., SB203347) to confirm LT-independent IL-6 pathways.

- Use MRP1-overexpressing vs. knockout cell lines to differentiate transporter-mediated effects.

- Quantify intracellular LTD4 levels via LC-MS/MS to correlate MK-571’s LT antagonism with IL-6 outputs .

Methodological Design Questions

Q. How should researchers design time-course experiments to capture MK-571's biphasic effects on signaling pathways?

Q. What statistical approaches are recommended for analyzing MK-571's synergy with chemotherapeutics?

Apply the Chou-Talalay combination index (CI):

- CI < 1 indicates synergy (e.g., MK-571 + vincristine in PC346BI tumors).

- Validate with ANOVA and post-hoc Tukey tests for dose-group comparisons.

- Report 95% confidence intervals for reproducibility .

Data Interpretation & Contradiction Management

Q. How to address variability in MK-571's efficacy across inflammatory vs. cancer models?

Q. What metrics should guide reproducibility in MK-571 studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.